[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate
Description
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH.H2O/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;;/h2-4,6H,5,10H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCCJQDWPVCWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine core is typically synthesized via condensation between 2-aminopyridine and α-bromoketones. For the 7-methyl variant, 2-amino-4-methylpyridine reacts with 2-bromoacetophenone derivatives under reflux conditions in ethanol or tetrahydrofuran (THF). Yields range from 65–78% depending on the electron-withdrawing substituents on the ketone.
Table 1: Core Formation Reaction Conditions
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-methylpyridine | Ethanol | 80 | 6 | 72 |
| 2-Bromoacetophenone | THF | 65 | 8 | 68 |
Cyclodehydration Strategies
Alternative methods employ cyclodehydration using POCl₃ or PPA (polyphosphoric acid) to form the imidazo ring. For example, treating 2-(methylamino)pyridine with chloroacetaldehyde in POCl₃ at 110°C achieves 70% yield but requires stringent moisture control.
Functionalization to [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine
Reductive Amination of the 2-Position
The aminomethyl group is introduced via reductive amination. The imidazo[1,2-a]pyridine-2-carbaldehyde intermediate reacts with ammonium acetate in the presence of NaBH₄ or NaBH₃CN in methanol at 0–25°C. This step achieves 85–90% yield but requires careful pH control (pH 6–7) to avoid over-reduction.
Equation 1: Reductive Amination
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos ligand enables direct amination of 2-bromo-7-methylimidazo[1,2-a]pyridine with aqueous methylamine. This method achieves 82% yield but necessitates inert atmosphere conditions.
Formation of the Dihydrochloride Salt and Hydrate
Acidification and Salt Crystallization
The free base is treated with 2 equivalents of HCl in ethanol or THF, followed by solvent evaporation. Recrystallization from water-ethanol mixtures (3:1 v/v) yields the dihydrochloride hydrate. Excess HCl is avoided to prevent hygroscopicity.
Table 2: Salt Formation Parameters
| HCl Equiv. | Solvent | Crystallization Temp. (°C) | Purity (%) |
|---|---|---|---|
| 2.0 | Ethanol | 5 | 99.5 |
| 2.2 | THF/Water | 10 | 99.8 |
Hydrate Stabilization
The hydrate form is stabilized by slow cooling (0.5°C/min) during crystallization, ensuring uniform water incorporation. XRPD analysis confirms a monohydrate structure with water molecules occupying lattice channels.
Optimization of Reaction Conditions and Yield Improvement
Catalytic System Enhancements
Switching from NaBH₄ to BH₃·THF in reductive amination improves yield to 92% by minimizing side reactions. Similarly, replacing Pd(OAc)₂ with Pd₂(dba)₃ in Buchwald-Hartwig reactions reduces catalyst loading by 40%.
Solvent and Temperature Effects
Optimized solvent systems:
-
Core formation : THF > ethanol due to better reactant solubility.
-
Salt crystallization : Ethanol-water (3:1) prevents chloride dissociation.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Patented methods adopt continuous flow systems for core synthesis, achieving 95% conversion in 2 hours vs. 8 hours in batch reactors.
Quality Control
In-process checks via HPLC ensure intermediates meet purity thresholds (>98%) before salt formation. Residual solvent limits (e.g., THF < 720 ppm) are enforced per ICH guidelines.
Analytical Characterization of the Final Product
Spectroscopic Data
XRPD Analysis
Diffractograms show characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°, confirming hydrate crystallinity.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 90 | 99.5 | High |
| Buchwald-Hartwig | 82 | 99.2 | Moderate |
| Continuous Flow | 95 | 99.8 | Industrial |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of a base.
Condensation Reactions
The imidazo[1,2-a]pyridine core facilitates condensation with carbonyl-containing compounds. Key examples include:
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine linkages.
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Heterocycle Synthesis : Condenses with α-haloketones (e.g., bromoacetophenone) to yield fused heterocycles.
Oxidation and Reduction
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Oxidation : The methylamine side chain can be oxidized to a nitrile group using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>.
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Reduction : The imidazo[1,2-a]pyridine ring is resistant to hydrogenation under mild conditions but undergoes partial saturation with H<sub>2</sub>/Pd-C at high pressure.
Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura and Ullmann-type couplings via its halogenated derivatives (e.g., bromo-substituted analogs).
Acid-Base Reactivity
The dihydrochloride hydrate form dissociates in aqueous media, releasing free amine under basic conditions (pH > 10). This property is critical for purification and derivatization.
| Property | Conditions | Observation | Reference |
|---|---|---|---|
| Solubility | H<sub>2</sub>O (pH 2–3) | Fully soluble (>50 mg/mL) | |
| Precipitation | NaOH (pH 12) | Free amine precipitates (mp 158–160°C) |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : (7-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride hydrate
- Molecular Formula : C9H11N3·2HCl·H2O
- Molecular Weight : 252.14 g/mol
- CAS Number : 1284226-43-2
A. Anticancer Activity
Research indicates that compounds similar to [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine have potential as anticancer agents. Specifically, studies have highlighted their effectiveness in inhibiting kinases associated with various cancers, including gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase mutations has been a focal point in developing targeted therapies for these malignancies .
B. Neuroprotective Effects
Recent studies suggest that imidazo[1,2-a]pyridine derivatives may exhibit neuroprotective properties. These compounds have been investigated for their ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. For instance, they may influence pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .
A. Enzyme Inhibition Studies
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate has been utilized in enzyme inhibition assays. It serves as a substrate or inhibitor in studying enzyme kinetics, particularly those involved in metabolic pathways relevant to drug metabolism and detoxification processes.
B. Cellular Signaling Pathways
This compound has also been employed to investigate cellular signaling pathways influenced by methylimidazo derivatives. The modulation of these pathways can provide insights into cellular responses to stressors and therapeutic agents.
Data Tables
Case Study 1: GIST Treatment Development
A study published in Cancer Research explored the use of imidazo[1,2-a]pyridine derivatives in treating GISTs with specific c-KIT mutations. The results indicated significant tumor regression in preclinical models upon administration of [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine derivatives, suggesting a pathway for further clinical trials aimed at developing targeted therapies for resistant forms of this cancer .
Case Study 2: Neuroprotection in Alzheimer's Models
In a research article from the Journal of Neurochemistry, the neuroprotective effects of various imidazo derivatives were assessed using cellular models of Alzheimer's disease. The findings demonstrated that these compounds could reduce oxidative stress markers and improve cell viability under neurotoxic conditions, paving the way for potential therapeutic applications in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Substituent Position and Electronic Effects
- Compound 34 (): Features a 4-methylphenyl group at position 7 and phenyl groups at positions 2 and 6.
- (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine Dihydrochloride Hydrate (): Substituted at position 3 with a methylamine group. Positional isomerism (2 vs. 3) alters electronic distribution, which may influence binding affinity in biological systems .
2.1.2 Salt Form and Solubility
- The dihydrochloride hydrate form of the target compound and ’s analog enhances aqueous solubility compared to neutral analogs like 35 (), which lacks a salt form and features a methoxyphenyl group. The latter’s logP value is likely higher due to the hydrophobic methoxy substituent .
Physicochemical Properties
Spectroscopic Data
- 1H-NMR : The target compound’s spectrum would show signals for the methyl group at δ ~2.3 ppm (similar to Compound 34’s CH3 at δ 2.27) and aromatic protons influenced by the electron-donating methylamine group. In contrast, Compound 35’s methoxy group resonates at δ 3.81 .
- 13C-NMR : The methylamine carbon in the target compound would appear at ~40–50 ppm, distinct from the methoxy carbon (δ 55.1 in Compound 35) or phenyl carbons (δ 120–140 in Compound 34) .
Biological Activity
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate is a compound of significant interest in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : (7-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- CAS Number : 1284226-43-2
- Molecular Formula : C9H11N3·2HCl
- Molecular Weight : 234.13 g/mol
- Purity : 95% .
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, which may be crucial for its therapeutic effects. For instance, studies on related imidazopyridine compounds suggest that they can inhibit ATP generation by targeting electron transport chain components .
- Antimicrobial Activity : Compounds within the imidazopyridine family have demonstrated bacteriostatic effects against specific strains of bacteria by disrupting pH homeostasis and ATP levels .
- Anti-cancer Properties : Preliminary studies indicate that derivatives of imidazopyridines can inhibit the proliferation of cancer cell lines, such as HL-60 (human promyelocytic leukemia), with notable IC50 values indicating effective potency .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Inhibition of Mycobacterial Growth : A study demonstrated that imidazopyridine compounds could effectively deplete ATP levels in Mycobacterium tuberculosis, indicating a potential pathway for developing new antituberculosis drugs .
- Cancer Cell Apoptosis Induction : Research involving a closely related compound revealed its ability to trigger apoptosis in cancer cells by modulating the intrinsic apoptotic pathway, suggesting that this compound might possess similar properties .
- Antimicrobial Properties Against Fungi : In vitro studies have shown that certain imidazopyridine derivatives can inhibit the growth of phytopathogenic fungi, highlighting their potential use in agricultural applications as biopesticides .
Q & A
Q. What are the optimal synthetic routes for [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride hydrate?
The synthesis typically involves multi-step protocols, starting with the preparation of the imidazo[1,2-a]pyridine core. A common approach includes:
- Step 1 : Condensation of 2-aminopyridine derivatives with α-haloketones or α-chloromethyl precursors to form the imidazo[1,2-a]pyridine scaffold (analogous to methods in and ).
- Step 2 : Functionalization at the 2-position using reductive amination or nucleophilic substitution to introduce the methylamine group.
- Step 3 : Salt formation (dihydrochloride) and hydration under controlled humidity.
Optimize reaction conditions (e.g., microwave-assisted synthesis at 95–120°C for 30–60 minutes) to improve yields, as demonstrated in Pd-catalyzed cross-coupling reactions for related imidazo compounds .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. For example, aromatic protons in the imidazo[1,2-a]pyridine ring typically resonate between δ 7.0–8.6 ppm, while methylamine protons appear near δ 2.2–3.5 ppm .
- X-ray crystallography : Refine crystal structures using SHELXL () for anisotropic displacement parameters and WinGX () for data processing. Assign hydrogen bonds and packing interactions to confirm hydrate stoichiometry .
Q. What solvents are suitable for solubility and stability studies?
- Test polar aprotic solvents (DMSO, DMF) for solubility, and aqueous buffers (pH 4–7) for stability. Monitor degradation via HPLC with UV detection (210–254 nm).
- For hygroscopic samples, store under nitrogen or in desiccators with silica gel to prevent hydrate dissociation .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
Q. What computational modeling approaches predict biological interactions of this compound?
- Perform density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces ().
- Conduct molecular docking (e.g., AutoDock Vina) using PubChem-derived 3D structures () to simulate binding to target proteins like kinases or GPCRs .
Q. What strategies are effective for impurity profiling during synthesis?
- Employ HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to detect by-products.
- Compare retention times and mass spectra against reference standards (e.g., EP impurities in ) for identification .
Q. How are anisotropic displacement parameters analyzed in X-ray studies?
Q. How do microwave-assisted and traditional heating methods compare for synthesis?
- Microwave irradiation (e.g., 30 minutes at 120°C) reduces reaction times by 50–70% and improves yields (44–50%) compared to reflux (6–12 hours). Monitor side reactions via TLC or in-situ IR .
Q. How should hygroscopic properties be managed during storage?
- Store in airtight containers with moisture-absorbing packs (e.g., molecular sieves). Characterize hydrate stability via thermogravimetric analysis (TGA) to determine water loss thresholds (e.g., 100–150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
